Tetraphosphorus heptasulphide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

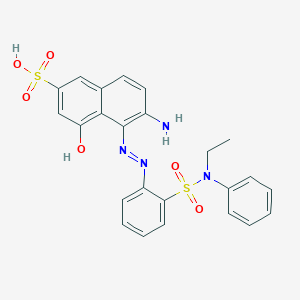

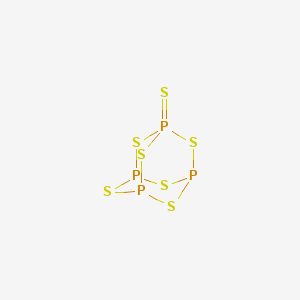

Tetraphosphorus heptasulphide (P4S7) is a chemical compound that is widely used in scientific research. It is a yellowish-brown solid that is insoluble in water but soluble in organic solvents like benzene, toluene, and carbon disulphide. P4S7 is mainly used as a reagent in organic synthesis, but it also has applications in other fields like materials science and biochemistry.

科学研究应用

Vibrational Analysis

Tetraphosphorus heptasulphide (P4S7) has been studied for its vibrational properties. Theoretical analysis using quantum chemistry codes has examined its normal mode frequencies and vibrational assignments. This research is significant for understanding the molecular behavior and properties of P4S7 in various scientific applications (Jensen, Zeroka, & Banerjee, 2000).

Biomedical Applications of Phosphorus Compounds

While not specifically on P4S7, research on black phosphorus, a form of phosphorene, offers insights into the biomedical potential of phosphorus compounds. Black phosphorus is noted for its excellent optical, mechanical, and electrical properties, making it a promising material for biosensing, drug delivery, and cancer therapies (Choi et al., 2018).

Organophosphorus Extractants in Nuclear Fuel Reprocessing

Research into organophosphorus extractants, which includes compounds like P4S7, highlights their role in the reprocessing of spent nuclear fuel and lanthanide recovery. Understanding the speciation of these complexes is vital for improving the efficiency of biphasic systems used in nuclear reprocessing (Graham et al., 2022).

Chemical Synthesis and Thionation

P4S7-related compounds have been used in thionation reactions in organic chemistry. Their selective thionating power is significant for synthesizing various sulfur-containing organic compounds, contributing to the advancement of organic synthesis techniques (Bergman et al., 2011).

Chemical Analysis and Sensor Development

Research has explored the use of related sulphide compounds in chemical analysis and sensor development. For instance, studies on tetraethylthiuram disulphide demonstrate its application in selective ion transport and as an ionophore in ion-selective electrodes, which has implications for analytical chemistry and environmental monitoring (Kumar, Shipra, & Manjusha, 2010).

属性

CAS 编号 |

12037-82-0 |

|---|---|

产品名称 |

Tetraphosphorus heptasulphide |

分子式 |

P4S7 |

分子量 |

348.4 g/mol |

IUPAC 名称 |

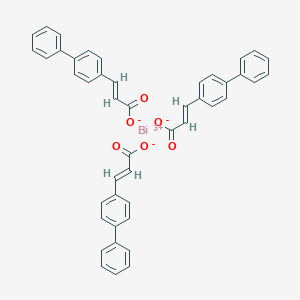

1-sulfanylidene-2,4,6,8,9,10-hexathia-1λ5,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/P4S7/c5-4-9-1-6-2(10-4)8-3(7-1)11-4 |

InChI 键 |

LUGHFUPPCAAIHD-UHFFFAOYSA-N |

SMILES |

P12SP3SP(S1)SP(=S)(S2)S3 |

规范 SMILES |

P12SP3SP(S1)SP(=S)(S2)S3 |

其他 CAS 编号 |

12037-82-0 |

物理描述 |

Phosphorus heptasulfide, free from yellow and white phosphorus appears as light-yellow crystals, light-gray powder, or fused solid. Melting point 310°C. Density 2.19 g / cm3. May spontaneously heat and ignite under exposure to moisture. Produces phosphorus pentaoxide and sulfur dioxide during combustion. Phosphorus pentaoxide reacts with water to form phosphoric acid, a corrosive material. Phosphorus heptasulfide reacts with water to form phosphoric acid and hydrogen sulfide, a toxic flammable gas with a rotten-egg smell. Continued exposure to hydrogen sulfide disables the sense of smell. |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)

![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)